Phenol, p-[2-(4-quinolyl)vinyl]-
Overview
Description
“Phenol, p-[2-(4-quinolyl)vinyl]-” is an organic compound that is structurally similar to polystyrene . It is also known as 4-[2-(4-quinolinyl)vinyl]phenol .
Synthesis Analysis
The synthesis of “Phenol, p-[2-(4-quinolyl)vinyl]-” involves a nucleophilic aromatic substitution reaction . The conditions necessary for an aryl halide to undergo this reaction include the presence of a strong nucleophile and an electron-withdrawing group such as NO2 .
Molecular Structure Analysis
The molecular formula of “Phenol, p-[2-(4-quinolyl)vinyl]-” is C17H13NO . It has a molecular weight of 247.3 .
Chemical Reactions Analysis
Phenols, including “Phenol, p-[2-(4-quinolyl)vinyl]-”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Scientific Research Applications
Phenolic compounds are natural bioactive molecules found mainly in plant tissues. They have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities . This has led to great interest in their use by several industries . Despite the large number of scientific studies on this topic, some issues still need to be studied and solved, such as the understanding of the main actions of these compounds in organisms .
In addition to their large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability . This review focuses on the most recent advances in the applications of phenolic compounds in different technological and medicinal areas .
Antioxidant Applications
Phenolic compounds are known for their antioxidant properties. They can donate a hydrogen atom and/or an electron to free radicals, breaking the chain reaction of oxidation . This makes them useful in industries that require antioxidants, such as the food and cosmetic industries .
Antimicrobial Applications
Phenolic compounds have shown antimicrobial activities, which can be utilized in the development of new antimicrobial agents . These could be used in the pharmaceutical industry or in food preservation .
Anti-inflammatory Applications
The anti-inflammatory properties of phenolic compounds can be harnessed in the development of anti-inflammatory drugs . This could be particularly useful in the treatment of conditions such as arthritis .
Antiproliferative Applications
Some phenolic compounds have demonstrated antiproliferative activities, which could be used in the development of anticancer drugs . Research in this area is ongoing .
Industrial Applications
Polymers with pendant phenol groups, potentially including “Phenol, p-[2-(4-quinolyl)vinyl]-”, have broad industrial applications . The specific applications would depend on the properties of the specific phenolic compound .
Nutraceutical Applications
Due to their health benefits, phenolic compounds are often used in the formulation of nutraceutical products . A daily diet enriched in these compounds is important to promote well-being .
Antiseptic and Disinfectant Applications
Phenols are widely used as antiseptics, substances that kill microorganisms on living tissue, and as disinfectants, substances intended to kill microorganisms on inanimate objects such as furniture or floors . The first widely used antiseptic was phenol .
Sustainable Resourcing and Stability
Techniques to improve the sustainable resourcing, stability, and bioavailability of phenolic compounds are being developed . This could lead to more efficient use of these compounds in various industries .
Bioavailability Improvement
Strategies are being developed to improve the bioavailability of phenolic compounds . This is crucial information since several factors, such as bioavailability and absorption of these compounds, can interfere with their bioactive action .
Extraction and Refinement Technologies
Sustainable technologies of extraction and refinement are being developed for phenolic compounds . This could increase the range of applicability of these compounds .
Understanding of Actions in Organisms
Research is ongoing to understand the main actions of phenolic compounds in organisms . This knowledge could lead to new applications in various fields .
Formulation of Nutraceutical Products
Due to their health benefits, phenolic compounds are often used in the formulation of nutraceutical products . A daily diet enriched in these compounds is important to promote well-being .
properties
IUPAC Name |
4-[(E)-2-quinolin-4-ylethenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-15-9-6-13(7-10-15)5-8-14-11-12-18-17-4-2-1-3-16(14)17/h1-12,19H/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPIAJAEPGYBAA-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425212 | |
Record name | 4-[2-(Quinolin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, p-[2-(4-quinolyl)vinyl]- | |
CAS RN |
789-76-4 | |
Record name | 4-[2-(Quinolin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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